(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate
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Description
“(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate” is a chemical compound with the molecular formula C14H22N2O2 . It is also known by other names such as tert-butyl (1-amino-3-phenylpropan-2-yl)carbamate and ®-2-(Boc-amino)-3-phenylpropylamine .
Molecular Structure Analysis
The molecular structure of “(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate” consists of a benzyl group, an amino group, a phenyl group, a propan-2-yl group, and a carbamate group . The molecular weight of the compound is 250.34 g/mol .Mechanism of Action
Future Directions
The future directions for research and applications of “(S)-Benzyl 1-amino-3-phenylpropan-2-ylcarbamate” are not specified in the search results. Further studies could explore its potential uses in various fields such as medicinal chemistry, materials science, or biochemistry. As with any chemical compound, its utility would depend on its properties and interactions with other substances .
properties
IUPAC Name |
benzyl N-[(2S)-1-amino-3-phenylpropan-2-yl]carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c18-12-16(11-14-7-3-1-4-8-14)19-17(20)21-13-15-9-5-2-6-10-15/h1-10,16H,11-13,18H2,(H,19,20)/t16-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFHWUYIUCANZPA-INIZCTEOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](CN)NC(=O)OCC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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